

Technical Guide: 3-Bromo-2-methoxy-5-methylpyridine in Drug Discovery and Development

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Compound of Interest

Compound Name: 3-Bromo-2-methoxy-5-methylpyridine

Cat. No.: B1291408

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of **3-Bromo-2-methoxy-5-methylpyridine**, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact isomer, this guide presents its known properties alongside data for closely related analogues to offer a comprehensive profile for research applications. The primary focus is on its utility in synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Core Molecular Properties

3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative with the chemical formula C_7H_8BrNO .^[1] Its structure is valuable for introducing the 2-methoxy-5-methylpyridine scaffold into larger, more complex molecules.

Molecular Weight: 202.0485 g/mol ^[1]

Physical Form: Liquid^[1]

Purity: Typically available at $\geq 98\%$ purity^[1]

Physicochemical Data Summary

While specific experimental data for **3-Bromo-2-methoxy-5-methylpyridine** is not widely published, the properties of its close structural isomers are well-documented. This data provides a valuable reference for estimating its behavior in various experimental conditions.

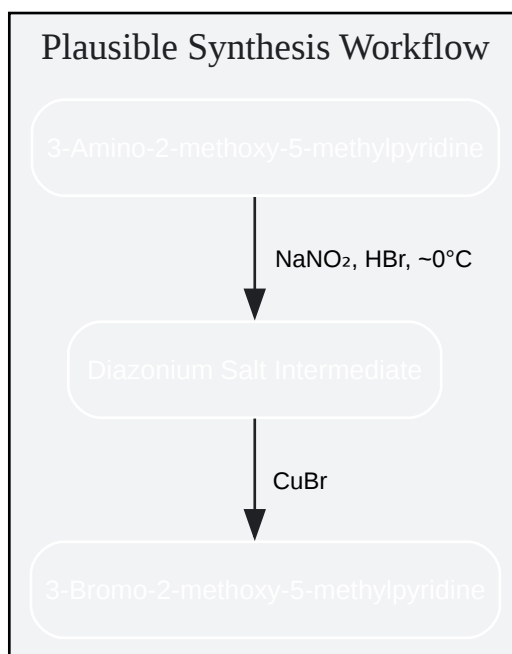
Property	3-Bromo-2-methoxy-5-methylpyridine	3-Bromo-2-methoxypyridine (Isomer)	3-Bromo-5-methoxypyridine (Isomer)
Molecular Weight (g/mol)	202.0485[1]	188.02	188.02[2]
Density (g/mL)	Data not available	1.5856 (at 25 °C)	~1.5[2]
Boiling Point (°C)	Data not available	93.3 (at 760 mmHg)	212.2 ± 20.0 (at 760 mmHg)[2]
Refractive Index	Data not available	n ₂₀ /D 1.566	Data not available
Melting Point (°C)	Not applicable (Liquid) [1]	Not applicable (Liquid)	31-35[2]
CAS Number	717843-56-6[1]	13472-59-8	50720-12-2[2]

Synthetic and Experimental Protocols

Substituted bromopyridines are fundamental intermediates in pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Plausible Synthesis of 3-Bromo-2-methoxy-5-methylpyridine

A specific, validated protocol for the synthesis of **3-Bromo-2-methoxy-5-methylpyridine** is not readily available in the surveyed literature. However, a plausible and common route for synthesizing similar brominated pyridines involves a Sandmeyer-type reaction from the corresponding aminopyridine. The following diagram illustrates a logical workflow based on established chemical principles for related molecules.



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Caption: Plausible synthesis route for **3-Bromo-2-methoxy-5-methylpyridine**.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active compounds.[3][4] **3-Bromo-2-methoxy-5-methylpyridine** is an ideal substrate for this reaction.

Objective: To couple **3-Bromo-2-methoxy-5-methylpyridine** with a generic arylboronic acid.

Materials:

- **3-Bromo-2-methoxy-5-methylpyridine** (1.0 equiv.)
- Arylboronic acid (1.1-1.5 equiv.)
- Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv.)
- Base, e.g., K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.)

- Solvent system, e.g., 1,4-dioxane/water (4:1) or Toluene[3][4]

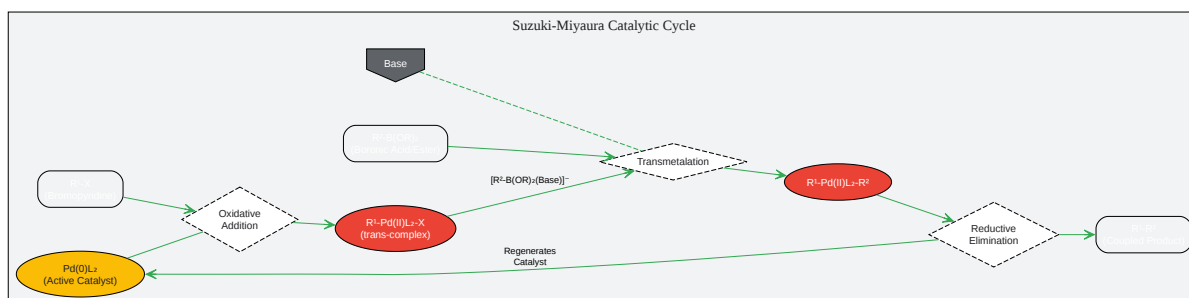
Procedure:

- Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine **3-Bromo-2-methoxy-5-methylpyridine**, the arylboronic acid, and the base.
- Solvent Addition: Add the degassed solvent system to the flask.
- Catalyst Addition: Add the palladium catalyst to the mixture.
- Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir for the required time (typically 4-18 hours), monitoring the reaction progress by TLC or LC-MS.[3][4]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

While **3-Bromo-2-methoxy-5-methylpyridine** is a synthetic building block and not typically a direct modulator of biological pathways, its derivatives are of high interest in drug discovery. Pyridine scaffolds are present in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[5][6] They often serve as key components of molecules that inhibit enzymes like kinases or phosphatases, such as SHP2, which is involved in the RAS/MAPK signaling pathway.[7]

The most critical logical relationship for this compound from a medicinal chemist's perspective is its role in the Suzuki-Miyaura catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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